2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile
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Overview
Description
2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring.
Preparation Methods
The synthesis of 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol, and the reaction is usually carried out at elevated temperatures.
Chemical Reactions Analysis
2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is being studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: The compound is also being explored for its potential use in biological assays and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to the inhibition of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile can be compared with other thiophene derivatives such as:
Methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate: This compound has a carboxylate group instead of a nitrile group, which can affect its reactivity and applications.
2-methylamino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile: This compound has a methylamino group, which can influence its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-amino-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2)4-3-7-8(10)6(5-11)9(12)13-7/h3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPGIKFHZAJGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C(=C(S2)N)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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